Isothiocyanate de Bodipy

Vue d'ensemble

Description

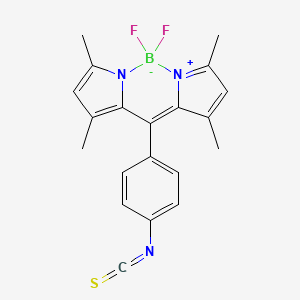

Bodipy Isothiocyanate (BDI) is a popular fluorophore utilized in scientific research due to its diverse applications . Acting as a fluorescent dye, BDI emits light when subjected to specific wavelengths of light. Its extensive use encompasses fluorescence spectroscopy, imaging, and labeling experiments .

Synthesis Analysis

BODIPY dyes have three main reactive sites: α-, β-pyrrolic and meso positions, which enable modifications for the synthesis of various donor–acceptor BODIPY dyes . BODIPY derivatives that exhibit high thermal and photostability, low-cost production, strong NIR absorption/emission, and a low bandgap have been explored for photovoltaic and biomedical applications .Molecular Structure Analysis

Structurally, BODIPY is a boron complex of dipyrromethene unit which can be considered as a “rigidified” monomethine cyanine dye . This structural rigidification results unusually high fluorescence yields of the BODIPY core .Chemical Reactions Analysis

BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region (from green to orange) . Various reactions, such as Pd-catalyzed cross-coupling reactions, Grignard reactions, the Knoevenagel reaction and many more, at the α-, β-pyrrolic and meso positions of the BODIPY core have been discussed .Physical and Chemical Properties Analysis

BODIPYs are renowned fluorescent dyes with strong and tunable absorption in the visible region, high thermal and photo-stability and exceptional fluorescence quantum yields . They have high molar absorption coefficients (up to 120,000 M−1 cm−1), excellent thermal and photo-stability and a high fluorescence quantum yield .Applications De Recherche Scientifique

Isothiocyanate de Bodipy : Analyse complète des applications de la recherche scientifique

Imagerie biomédicale : Les colorants à l'this compound sont largement utilisés en imagerie biomédicale en raison de leurs excellentes propriétés de fluorescence. Ils servent d'outils puissants pour visualiser les processus et structures biologiques aux niveaux cellulaire et moléculaire. Leurs applications comprennent les agents d'imagerie cellulaire, où ils aident à suivre et à observer les fonctions cellulaires en temps réel .

Thérapie photodynamique : Dans le domaine de la thérapie photodynamique (TPD), les colorants à l'this compound agissent comme des photosensibilisateurs triplets. Ils sont activés par la lumière pour produire un effet thérapeutique, tel que l'induction de l'apoptose dans les cellules cancéreuses par la mort cellulaire photo-médiée .

Sensation et détection : Ces colorants sont également utilisés comme capteurs chimiques et biosenseurs en raison de leur sensibilité aux changements de leur environnement, ce qui entraîne des variations de leur fluorescence. Cette propriété est utilisée pour détecter des molécules ou des ions spécifiques dans les systèmes biologiques .

Recherche sur le cancer : Des molécules à base de Bodipy ont été développées pour s'accumuler spécifiquement dans les cellules cancéreuses, devenant mortelles lorsqu'elles sont activées par la lumière. Cette approche ciblée permet un traitement sélectif des cellules cancéreuses tout en minimisant les dommages aux tissus sains .

Conversion d'énergie solaire : L'application des colorants à l'this compound s'étend à la conversion d'énergie solaire, en particulier dans les photovoltaïques organiques (OPV). Ils sont utilisés dans les cellules solaires sensibilisées à la couleur en raison de leur capacité à absorber la lumière et à la convertir efficacement en énergie électrique .

Photocatalyse : Ces colorants sont également impliqués dans la photocatalyse, où ils facilitent les réactions chimiques lors de l'activation par la lumière. Cette application est importante dans le développement de solutions de chimie durable et verte .

Architectures auto-assemblées : Les chercheurs utilisent des colorants à l'this compound pour créer des architectures auto-assemblées. Ces structures ont des applications potentielles dans la nanotechnologie et la science des matériaux en raison de leurs motifs organisés et prévisibles

Mécanisme D'action

Target of Action

Bodipy Isothiocyanate is primarily used as a fluorescent probe in various applications due to its unique properties . It has been shown to target the intracellular domain of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and differentiation.

Mode of Action

Bodipy Isothiocyanate interacts with its targets through covalent conjugation. For instance, a near-IR Bodipy was covalently conjugated via its isothiocyanate groups to Erlotinib molecules, a known tyrosine kinase inhibitor (TKI), to produce novel Bodipy-TKI conjugates . These conjugates were shown to bind to the EGFR kinase and accumulate more efficiently within human cells that over-express EGFR than Bodipy alone .

Biochemical Pathways

Bodipy Isothiocyanate affects the EGFR signaling pathway. When the Bodipy-TKI conjugates bind to the EGFR kinase, they inhibit the kinase activity, thereby affecting the downstream signaling pathways . This can lead to changes in cell proliferation and differentiation.

Pharmacokinetics

It is known that bodipy isothiocyanate and its conjugates exhibit time-dependent cellular uptake . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by factors such as the nature of the conjugate, the cell type, and the expression level of the target.

Result of Action

The result of Bodipy Isothiocyanate’s action is primarily observed at the molecular and cellular levels. The Bodipy-TKI conjugates were shown to inhibit the kinase activity of EGFR . This can lead to changes in cell proliferation and differentiation, potentially influencing the progression of diseases such as cancer.

Action Environment

The action of Bodipy Isothiocyanate can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the compound’s stability and efficacy can be influenced by factors such as light exposure and storage conditions.

Orientations Futures

BODIPY dyes and their derivatives have been the focus of considerable research interest and rapidly growing . Their structural versatility makes it possible to fine-tune their spectroscopic properties, and therefore they have been used in many scientific and technological fields . Future research will likely continue to explore the synthesis, spectroscopic properties, theoretical calculations, and application of BODIPY dyes and their derivatives .

Analyse Biochimique

Biochemical Properties

Bodipy Isothiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a photoactivated protective group capable of efficiently releasing cargo species upon irradiation . This is due to its exceptional properties, including high molar absorption coefficients, resistance to photochemical and thermal degradation, multiple modification sites, favorable uncaging quantum yields, and highly adjustable spectral properties .

Cellular Effects

Bodipy Isothiocyanate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, Bodipy Isothiocyanate has been used in applications like imaging and sensing due to its unique properties like strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, strong fluorescence, and supreme photostability .

Molecular Mechanism

The molecular mechanism of action of Bodipy Isothiocyanate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Bodipy Isothiocyanate has been used in the construction of BODIPY photocages by substituting leaving groups at different positions within the BODIPY fluorophore .

Temporal Effects in Laboratory Settings

The effects of Bodipy Isothiocyanate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For example, Bodipy Isothiocyanate has been shown to have high peak intensity and resistance to photochemical and thermal degradation .

Dosage Effects in Animal Models

The effects of Bodipy Isothiocyanate vary with different dosages in animal models . For instance, isothiocyanates have shown potential as chemopreventive agents against several types of cancer .

Metabolic Pathways

Bodipy Isothiocyanate is involved in various metabolic pathways, interacting with enzymes or cofactors . For example, Bodipy Isothiocyanate has been used in the synthesis of trilglycerides and restoration of ceramide levels to control condition .

Transport and Distribution

Bodipy Isothiocyanate is transported and distributed within cells and tissues . For example, a near-IR BODIPY was covalently conjugated via its isothiocyanate groups to one or two Erlotinib molecules, a known tyrosine kinase inhibitor (TKI), via triethylene glycol spacers .

Subcellular Localization

The subcellular localization of Bodipy Isothiocyanate and its effects on activity or function are significant . For instance, in mammalian cells, a BODIPY-based calcium indicator has been successfully localized to specific compartments using SNAP-tagging to measure local calcium concentrations .

Propriétés

IUPAC Name |

2,2-difluoro-8-(4-isothiocyanatophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BF2N3S/c1-12-9-14(3)25-19(12)18(16-5-7-17(8-6-16)24-11-27)20-13(2)10-15(4)26(20)21(25,22)23/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAAJJOOBZTXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N=C=S)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BF2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661823 | |

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349031-04-4 | |

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)

![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)